Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate
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Overview
Description
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a bromo and fluorophenyl group, and a carboxylate ester functional group. Its molecular formula is C15H9BrFNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromo and fluorophenyl substituents. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
- 4-Bromo-2-fluorobenzoic acid methyl ester
Uniqueness
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H9BrFNO3 |
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Molecular Weight |
350.14 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H9BrFNO3/c1-20-15(19)8-2-5-13-12(6-8)18-14(21-13)10-4-3-9(16)7-11(10)17/h2-7H,1H3 |
InChI Key |
WSGQCQQCYCOPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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